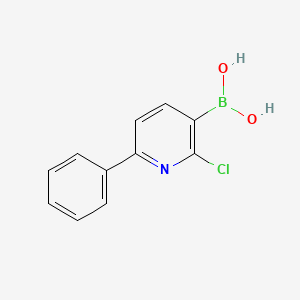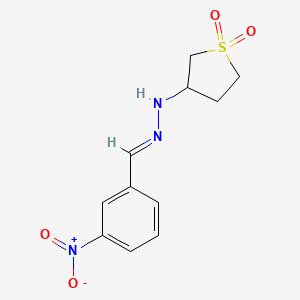![molecular formula C20H16N2O7 B14145759 (3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione CAS No. 1212153-70-2](/img/structure/B14145759.png)
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione is a complex organic molecule that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Benzodioxole Ring: This step involves the cyclization of a catechol derivative with a suitable dihalide to form the 1,3-benzodioxole ring.
Introduction of the Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the dimethoxybenzene is acylated with an appropriate acyl chloride.
Construction of the Pyrrolo[3,4-d][1,2]oxazole Core: This step involves the cyclization of an intermediate amide or nitrile with a suitable electrophile to form the pyrrolo[3,4-d][1,2]oxazole ring system.
Final Coupling and Cyclization: The final step involves coupling the benzodioxole and dimethoxyphenyl intermediates, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
The compound (3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and the heterocyclic core can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at specific sites, such as the carbonyl groups, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione: This compound is unique due to its specific combination of aromatic and heterocyclic structures.
Other Pyrrolo[3,4-d][1,2]oxazole Derivatives: These compounds share the pyrrolo[3,4-d][1,2]oxazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzodioxole Derivatives: Compounds containing the benzodioxole ring system, which may have similar aromatic properties but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1212153-70-2 |
|---|---|
Molecular Formula |
C20H16N2O7 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C20H16N2O7/c1-25-13-5-3-4-11(17(13)26-2)16-15-18(29-21-16)20(24)22(19(15)23)10-6-7-12-14(8-10)28-9-27-12/h3-8,15,18H,9H2,1-2H3/t15-,18+/m1/s1 |
InChI Key |
QNUNZCHTDKJOPQ-QAPCUYQASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C2=NO[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC3C2C(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acenaphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14145686.png)
amino}ethan-1-ol](/img/structure/B14145689.png)
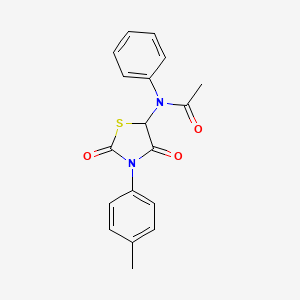
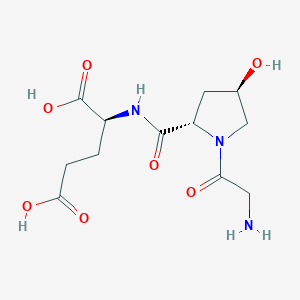
![6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14145712.png)
![N-(4-ethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14145718.png)
![N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B14145719.png)


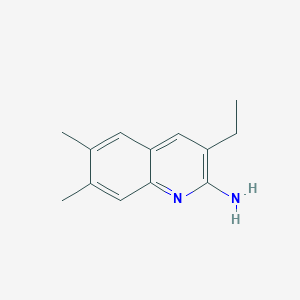
![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)

